(R)-3-Hydroxytetradecanoic acid
Overview
Description
(R)-3-hydroxytetradecanoic acid is a 3-hydroxytetradecanoic acid that has R configuration at position 3. It plays an intermediate role in fatty acid biosynthesis. It is a 3-hydroxytetradecanoic acid and a (3R)-3-hydroxy fatty acid. It is functionally related to a tetradecanoic acid. It is a conjugate acid of a (R)-3-hydroxytetradecanoate. It is an enantiomer of a (S)-3-hydroxytetradecanoic acid.
Scientific Research Applications
Green Chemistry for Antioxidants and Enzyme Inhibitors : A study by Küçük and Yusufoglu (2013) in "Monatshefte für Chemie - Chemical Monthly" presented a green chemistry method for synthesizing enantiomers of 3-hydroxytetradecanoic acid and its methyl esters. This approach is environmentally friendly and aids in developing new antioxidants and enzyme inhibitors (Küçük & Yusufoglu, 2013).
Biodegradable Polymer Synthesis : Jaipuri et al. (2004) in "Tetrahedron Letters" demonstrated the use of microwave-assisted techniques in synthesizing (R)-3-hydroxyalkanoic acids, crucial for producing biodegradable poly(3-hydroxyalkanoate) polymers (Jaipuri et al., 2004).
Efficient Synthesis Method : Huang and Hollingsworth (1998) in "Tetrahedron-asymmetry" developed an efficient synthesis method for (R)-3-hydroxytetradecanoic acid using (R)-oxirane acetic acid ethyl ester. This method is generalizable for other chiral 3-hydroxy acids (Huang & Hollingsworth, 1998).
Environmental and Occupational Health : Uhlig et al. (2016) in "Journal of chromatography. A" developed a method for profiling 3-hydroxy fatty acids in environmental and occupational samples, aiding in estimating endotoxin levels in these samples (Uhlig et al., 2016).
Microbial Surfactant Analysis : Nakagawa and Matsuyama (1993) in "Fems Microbiology Letters" reported on the chromatographic determination of the optical configuration of 3-hydroxy fatty acids in microbial surfactants, which is important for the structural analysis of microbial lipids (Nakagawa & Matsuyama, 1993).
Neuropathology Research : Tonin et al. (2010) in "Life sciences" explored how accumulating long-chain 3-hydroxy fatty acids in certain metabolic deficiencies disrupts brain energy homeostasis, potentially contributing to neuropathology (Tonin et al., 2010).
Endotoxin Inhibition Study : Fukase et al. (1995) in "Tetrahedron Letters" synthesized an analog of lipid A biosynthetic precursor Ia with (S)-3-hydroxy fatty acids, which showed effective inhibition of endotoxin-induced interleukin-6 production in human cells (Fukase et al., 1995).
Taxonomic Applications in Bacteriology : Bryn and Rietschel (1978) in the "European journal of biochemistry" noted that L-2-hydroxytetradecanoic acid is a minor constituent of Salmonella lipopolysaccharides, offering potential applications in taxonomic studies of enterobacterial genera (Bryn & Rietschel, 1978).
Properties
IUPAC Name |
(3R)-3-hydroxytetradecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRNZOYKSNPPBF-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305047 | |
Record name | (R)-3-Hydroxytetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (R)-3-Hydroxy-tetradecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010731 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28715-21-1 | |
Record name | (R)-3-Hydroxytetradecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28715-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxymyristic acid, (3R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028715211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-3-hydroxytetradecanoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02767 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (R)-3-Hydroxytetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-Hydroxy-tetradecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYMYRISTIC ACID, (3R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7C245Y68X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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